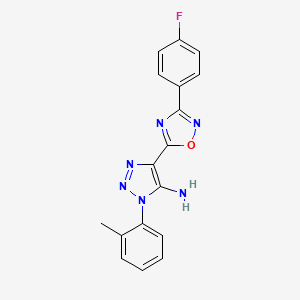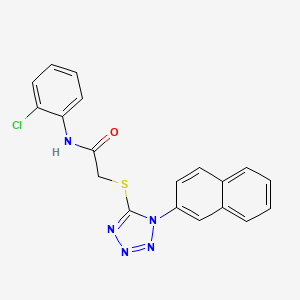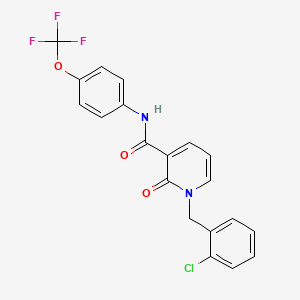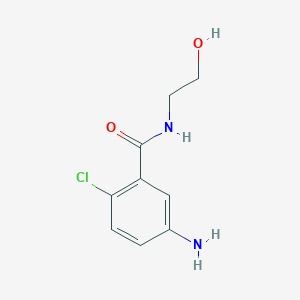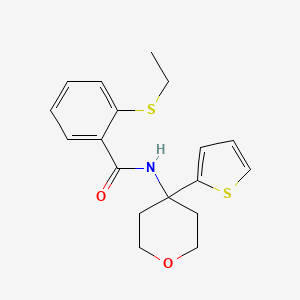
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of phenylpiperazine, which is a class of compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
While specific synthesis information for this compound is not available, related compounds such as methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)acetate hydrobromide and (2-chloro-4-fluorophenyl)-(4-phenylpiperazin-1-yl)methanone are mentioned in the literature. The synthesis of these compounds could potentially provide insights into the synthesis of the compound .科学的研究の応用
Acrylamide Applications in Scientific Research
Toxicity and Protective Agents : Acrylamide is recognized for its neurotoxicity and presence in various environments, including industrial settings and daily foods. Research emphasizes the importance of protective agents against acrylamide toxicity, highlighting in vitro studies that explore various agents and their efficacy in providing protection against this compound's toxic spectrum. The studies focus on pathways like MAPK and NRF2 and commonly utilize PC12 cells to understand the protective mechanisms against acrylamide toxicity (Kaçar & Sahinturk, 2021).
Dietary Risks and Exposure : Acrylamide's presence in high-temperature cooked foods has led to concerns about dietary exposure and associated health risks, such as its potential carcinogenic effects. Systematic reviews have been conducted to assess these risks and the consistency of methodologies in evaluating dietary exposure to acrylamide. These studies are crucial for establishing reliable outcomes related to human health and forming guidelines for future research (Riboldi et al., 2014; Khezerolou et al., 2018).
Cyanoacrylate Applications in Scientific Research
Tissue Adhesives in Dermatology : Cyanoacrylates are known as tissue adhesives or skin glues and have been used for sealing lacerations, incisions, and in various surgical and dermatological procedures. They offer advantages such as water resistance, antibacterial properties, and compatibility with skin closures. However, they also have limitations, especially in wounds under higher tension or in the presence of moisture, underscoring the need for further research to optimize their application (Jenkins & Davis, 2018).
特性
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c21-17-6-8-18(9-7-17)23-20(26)16(14-22)15-24-10-12-25(13-11-24)19-4-2-1-3-5-19/h1-9,15H,10-13H2,(H,23,26)/b16-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYKLIZFNZOZQF-FOCLMDBBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

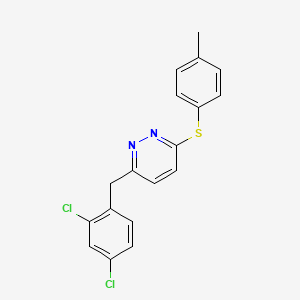

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2405373.png)
![N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2405374.png)
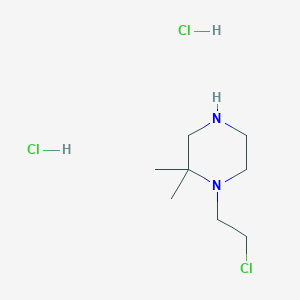

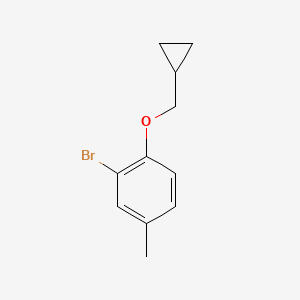
![1-[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-2-(1-methylindazol-5-yl)ethanone;hydrochloride](/img/structure/B2405381.png)
